Isotopic Labeling Pattern: Daidzein-3',5',8-d3 vs. Daidzein-d4 vs. Daidzein-d6 — Deuterium Position and Mass Shift
Daidzein-3',5',8-d3 incorporates three deuterium atoms specifically at the 3′, 5′, and 8 positions of the daidzein scaffold, yielding a nominal mass shift of +3 Da relative to unlabeled daidzein (MW 254.24 → 257.26) and a monoisotopic mass of 257.077 Da . In contrast, the alternative isotopologue daidzein-d4 features four deuterium atoms substituted on the B-ring (positions 2, 3, 5, 6), producing a mass shift of +4 Da (MW 258.27) and monoisotopic mass of 258.083 Da . Daidzein-d6 incorporates six deuterium atoms across the A-ring and B-ring (positions 6, 8, 2′, 3′, 5′, 6′), resulting in a mass shift of +6 Da (MW 260.28) and monoisotopic mass of 260.096 Da . The distinct mass shifts and isotopic distributions among these variants dictate the MS detection channel configuration and the degree of isotopic overlap with the unlabeled analyte channel.
| Evidence Dimension | Nominal mass shift vs. unlabeled daidzein (MW 254.24) |
|---|---|
| Target Compound Data | +3 Da; molecular weight 257.26 g/mol; monoisotopic mass 257.077 Da |
| Comparator Or Baseline | Daidzein-d4: +4 Da, MW 258.27 g/mol, monoisotopic 258.083 Da; Daidzein-d6: +6 Da, MW 260.28 g/mol, monoisotopic 260.096 Da |
| Quantified Difference | Target compound provides a +3 Da shift, which is the minimal commercially available deuterated daidzein internal standard mass increment, reducing potential isotopic cross-talk with unlabeled analyte |
| Conditions | Physicochemical characterization; data derived from supplier certificates of analysis and ChemSpider database |
Why This Matters
Selection among d3, d4, and d6 isotopologues requires alignment with existing validated MS/MS transition parameters; the d3 variant represents the lowest-mass commercially available deuterated daidzein internal standard, minimizing potential isotopic cross-talk with unlabeled analyte while maintaining sufficient mass separation for baseline resolution.
